

An In-depth Technical Guide to 2-Chloroacetophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroacetophenone

Cat. No.: B3430129

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetophenone, also known by its military designation CN, is an organic compound that has garnered significant attention for its potent lachrymatory effects.[1][2] While widely recognized as a primary component in tear gas and riot control agents, its utility extends into the realm of chemical synthesis as a versatile intermediate.[3][4][5] This guide provides a comprehensive technical overview of **2-Chloroacetophenone**, covering its fundamental chemical and physical properties, synthesis, mechanisms of action, and key applications in both law enforcement and scientific research. Particular emphasis is placed on differentiating it from its isomers to ensure clarity and precision in experimental design.

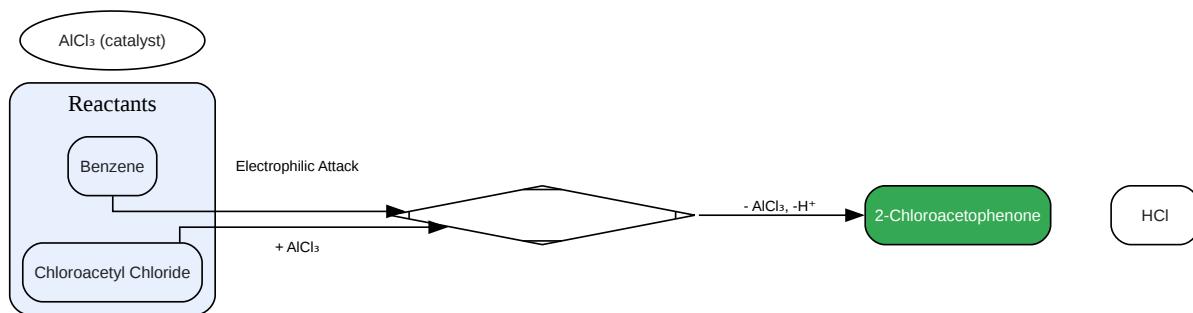
Core Chemical Identifiers and Properties

Accurate identification and understanding of a chemical's intrinsic properties are fundamental to its safe and effective use in a research setting.

Property	Value	Source
CAS Number	532-27-4	[6]
Molecular Formula	C ₈ H ₇ ClO	[6]
Molecular Weight	154.59 g/mol	[6]
IUPAC Name	2-chloro-1-phenylethanone	[7]
Synonyms	Phenacyl chloride, ω -Chloroacetophenone, CN	[6] [7]
Appearance	White to gray crystalline solid	[4] [5]
Odor	Sharp, irritating, sometimes described as floral	[4] [5] [6]
Melting Point	54-56 °C	[6]
Boiling Point	244-245 °C	[6]
Density	1.324 g/mL at 25 °C	[6]
Solubility	Insoluble in water; soluble in alcohol, ether, and benzene	[6]

Isomeric Distinction: 2-Chloroacetophenone vs. 2'-Chloroacetophenone

A critical point of clarification for researchers is the distinction between **2-Chloroacetophenone** (CAS: 532-27-4) and its isomer, 2'-Chloroacetophenone (CAS: 2142-68-9). While both share the same molecular formula and weight, the position of the chlorine atom on the aromatic ring fundamentally alters their properties and applications.


- **2-Chloroacetophenone** (Phenacyl chloride): The chlorine atom is on the acetyl group's alpha-carbon. This substitution is responsible for its high reactivity and potent lachrymatory effects.
- 2'-Chloroacetophenone: The chlorine atom is substituted at the ortho (2') position of the phenyl ring. This compound is a liquid at room temperature and is primarily used as a

building block in the synthesis of pharmaceuticals and other fine chemicals, such as analgesics and anti-inflammatory drugs.[8][9]

Failure to distinguish between these isomers can lead to significant errors in experimental outcomes and potential safety hazards.

Synthesis of 2-Chloroacetophenone

The primary industrial synthesis of **2-Chloroacetophenone** is achieved through the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3).

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts acylation for **2-Chloroacetophenone** synthesis.

Mechanism of Action as a Lachrymator

The potent irritant effects of **2-Chloroacetophenone** stem from its chemical reactivity as an alkylating agent.[5] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by biological macromolecules.

The proposed mechanism involves the alkylation of sulfhydryl groups in enzymes and proteins within sensory nerve endings of the cornea, mucous membranes, and skin.[5] This covalent modification is thought to activate Transient Receptor Potential (TRP) ion channels, specifically

TRPA1, which are responsible for sensing pain, cold, and irritants.[\[10\]](#) Activation of these channels leads to a rapid influx of cations, depolarization of the sensory neurons, and the subsequent sensation of intense pain, burning, and reflex tearing (lacrimation).[\[2\]](#)[\[10\]](#)

Applications

Riot Control Agent

The most well-known application of **2-Chloroacetophenone** is as a riot control agent, commonly referred to as tear gas or Mace.[\[3\]](#)[\[4\]](#)[\[6\]](#) It is dispersed as an aerosol or fine powder to cause temporary incapacitation through severe eye, nose, throat, and skin irritation.[\[3\]](#)[\[5\]](#) The effects are typically transient, resolving after removal from exposure, but high concentrations or prolonged exposure, especially in enclosed spaces, can lead to more severe injuries, including chemical burns and acute pulmonary edema.[\[3\]](#)[\[11\]](#)

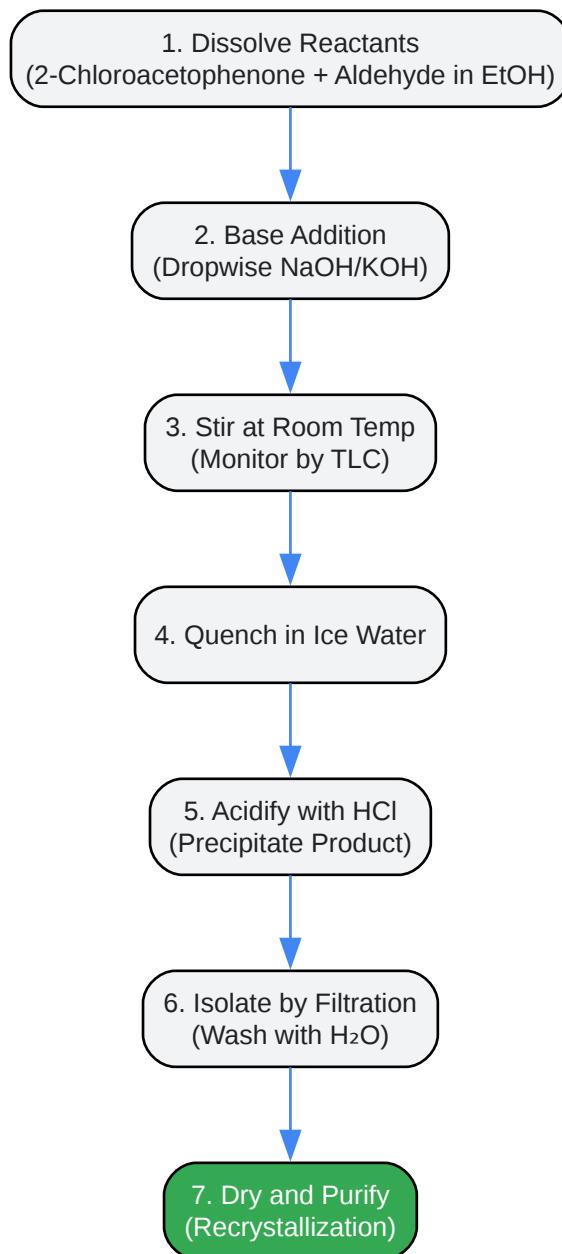
Chemical Synthesis Intermediate

Beyond its use in law enforcement, **2-Chloroacetophenone** is a valuable reagent in organic synthesis. Its reactive α -chloro ketone moiety makes it a versatile precursor for a variety of heterocyclic compounds and other complex molecules. One notable application is in the synthesis of chalcones.

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β -unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, making them attractive targets in drug discovery.[\[12\]](#)[\[13\]](#)[\[14\]](#) The following protocol details the synthesis of a chalcone derivative using **2-Chloroacetophenone** and a substituted aromatic aldehyde via a base-catalyzed Claisen-Schmidt condensation.

Materials:


- **2-Chloroacetophenone**
- Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

- Ethanol or Methanol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Dilute Hydrochloric acid (HCl)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and filter paper

Procedure:

- **Dissolution of Reactants:** In a round-bottom flask, dissolve **2-Chloroacetophenone** (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in a minimal amount of ethanol with stirring at room temperature.[14]
- **Base Addition:** While stirring the solution, slowly add an aqueous solution of NaOH (e.g., 10-40% w/v) dropwise. Maintain the reaction at room temperature or use an ice bath to control any exothermic processes.[14]
- **Reaction Monitoring:** Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[13] A color change or formation of a precipitate often indicates product formation.
- **Product Precipitation:** Once the reaction is complete (typically after several hours), pour the reaction mixture into a beaker containing crushed ice and water.[13]
- **Neutralization:** Acidify the mixture by the slow, dropwise addition of dilute HCl until the solution is acidic (pH ~2-3). This step neutralizes the base catalyst and fully precipitates the chalcone product.[13]
- **Isolation and Purification:** Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts and impurities. [13]

- Drying and Characterization: Dry the purified product. The final chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, and characterized by techniques like NMR, IR spectroscopy, and melting point analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of chalcones.

Safety and Handling

2-Chloroacetophenone is a hazardous substance that must be handled with extreme caution in a controlled laboratory environment.[15]

- Toxicity: It is toxic if inhaled or swallowed and can cause severe chemical burns to the eyes, skin, and respiratory tract.[16][17]
- Personal Protective Equipment (PPE): Always use this chemical within a certified chemical fume hood.[16] Wear chemical splash goggles, a face shield, a chemical-resistant apron, and impervious gloves (e.g., butyl rubber).[15]
- Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of use.[15][16]
- Spills: In case of a spill, evacuate the area. Clean up spills immediately using appropriate absorbent materials, avoiding dust generation, and place waste in a sealed container for proper disposal.[15]
- First Aid:
 - Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]
 - Skin: Immediately flush skin with plenty of water, remove contaminated clothing, and seek medical aid.[15]
 - Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
 - Ingestion: Do not induce vomiting. Seek immediate medical attention.[15]

Analytical Methods

The detection and quantification of **2-Chloroacetophenone** are crucial for forensic analysis, environmental monitoring, and quality control. Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying **2-Chloroacetophenone**, even in complex matrices.[18]

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of **2-Chloroacetophenone**, offering a robust method for separation and quantification.[\[19\]](#)

Conclusion

2-Chloroacetophenone is a compound of significant dual-use importance. Its powerful lacrymatory properties make it an effective, albeit hazardous, riot control agent, while its reactivity makes it a valuable intermediate for synthetic chemists. A thorough understanding of its properties, synthesis, and, critically, its distinction from isomers like 2'-Chloroacetophenone, is essential for researchers. Adherence to strict safety protocols is paramount when handling this compound to mitigate the substantial risks it poses. For the drug development professional, its role as a precursor in the synthesis of biologically active scaffolds like chalcones highlights its continued relevance in medicinal chemistry.

References

- U.S. Environmental Protection Agency. (n.d.). **2-Chloroacetophenone**. EPA. Retrieved from [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). **2-Chloroacetophenone**: Comprehensive Overview and Applications. Inno Pharmchem. Retrieved from [\[Link\]](#)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - **2-Chloroacetophenone**. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). **2-Chloroacetophenone**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Charkit Chemical Corporation. (n.d.). Material Safety Data Sheet - **2-Chloroacetophenone**. Retrieved from [\[Link\]](#)
- SIELC Technologies. (2018). **2-Chloroacetophenone**. Retrieved from [\[Link\]](#)
- J&K Scientific LLC. (n.d.). 2'-Chloroacetophenone. Retrieved from [\[Link\]](#)

- Nayak, Y. N., et al. (2011). Synthesis of Chalcones with Anticancer Activities. *Molecules*, 16(8), 6816-6835. Retrieved from [\[Link\]](#)
- DrugBank. (n.d.). 2'-Chloroacetophenone. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [\[Link\]](#)
- Cleanchem. (n.d.). 2'-Chloroacetophenone. Retrieved from [\[Link\]](#)
- Patočka, J., & Středa, L. (2015). IRRITANT COMPOUNDS: MILITARY RESPIRATORY IRRITANTS. PART I. LACRIMATORS. *Vojenské zdravotnické listy*, 84(3), 134-140. Retrieved from [\[Link\]](#)
- Olajos, E. J., & Salem, H. (2001). Riot Control Agents: Pharmacology, toxicology, biochemistry and chemistry. *Journal of Applied Toxicology*, 21(5), 355-391. Retrieved from [\[Link\]](#)
- Ganesan, A., & Perumal, S. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. *Results in Chemistry*, 5, 100778. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.). RSC Advances REVIEW. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Acetophenone, 2-chloro-. NIST WebBook. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mmsl.cz [mmsl.cz]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. 2-Chloroacetophenone | 532-27-4 [chemicalbook.com]

- 5. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinfo.com [nbinfo.com]
- 7. Acetophenone, 2-chloro- [webbook.nist.gov]
- 8. 2'-Chloroacetophenone | 2142-68-9 [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. rsc.org [rsc.org]
- 11. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. sds.chemtel.net [sds.chemtel.net]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. 2'-氯苯基乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 19. 2-Chloroacetophenone | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloroacetophenone: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430129#2-chloroacetophenone-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com